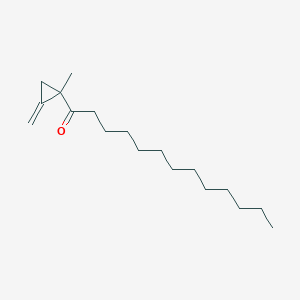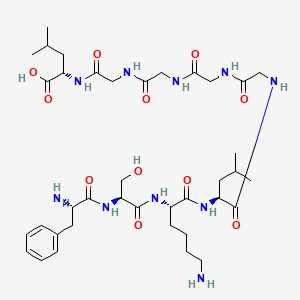
L-Phenylalanyl-L-seryl-L-lysyl-L-leucylglycylglycylglycylglycyl-L-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Phenylalanyl-L-seryl-L-lysyl-L-leucylglycylglycylglycylglycyl-L-leucine: is a synthetic peptide composed of multiple amino acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanyl-L-seryl-L-lysyl-L-leucylglycylglycylglycylglycyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Coupling Reaction: The activated amino acid is coupled to the resin-bound peptide chain.
Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of peptides like this compound often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
L-Phenylalanyl-L-seryl-L-lysyl-L-leucylglycylglycylglycylglycyl-L-leucine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the phenylalanine residue, leading to the formation of phenylalanine derivatives.
Reduction: Reduction reactions can modify the peptide’s structure, potentially altering its biological activity.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common.
Substitution: Substitution reactions often involve the use of specific amino acid derivatives and coupling reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylalanine residue can produce phenylalanine hydroxyl derivatives.
Applications De Recherche Scientifique
L-Phenylalanyl-L-seryl-L-lysyl-L-leucylglycylglycylglycylglycyl-L-leucine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including drug delivery systems and as a scaffold for developing new drugs.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mécanisme D'action
The mechanism of action of L-Phenylalanyl-L-seryl-L-lysyl-L-leucylglycylglycylglycylglycyl-L-leucine involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the biological context and the specific sequence of the peptide.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Phenylalanyl-L-leucine: A simpler dipeptide with different biological properties.
L-Phenylalanyl-L-seryl-L-lysyl-L-leucylglycylglycylglycyl-L-leucine: A similar peptide with one fewer glycine residue.
Uniqueness
L-Phenylalanyl-L-seryl-L-lysyl-L-leucylglycylglycylglycylglycyl-L-leucine is unique due to its specific sequence and the presence of multiple glycine residues, which can influence its flexibility and interaction with other molecules.
Propriétés
Numéro CAS |
646062-26-2 |
|---|---|
Formule moléculaire |
C38H62N10O11 |
Poids moléculaire |
835.0 g/mol |
Nom IUPAC |
(2S)-2-[[2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C38H62N10O11/c1-22(2)14-27(35(55)44-19-32(52)42-17-30(50)41-18-31(51)43-20-33(53)45-28(38(58)59)15-23(3)4)47-36(56)26(12-8-9-13-39)46-37(57)29(21-49)48-34(54)25(40)16-24-10-6-5-7-11-24/h5-7,10-11,22-23,25-29,49H,8-9,12-21,39-40H2,1-4H3,(H,41,50)(H,42,52)(H,43,51)(H,44,55)(H,45,53)(H,46,57)(H,47,56)(H,48,54)(H,58,59)/t25-,26-,27-,28-,29-/m0/s1 |
Clé InChI |
UYZQKLFQBGQSLJ-ZIUUJSQJSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=CC=C1)N |
SMILES canonique |
CC(C)CC(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



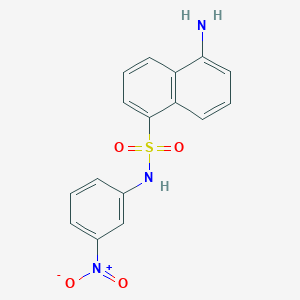
![4,4',4''-Methanetriyltris[2,6-bis(methoxymethyl)phenol]](/img/structure/B12607618.png)
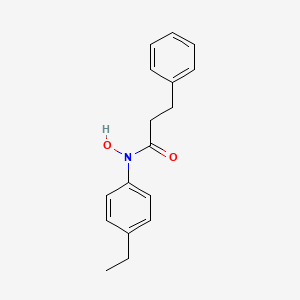
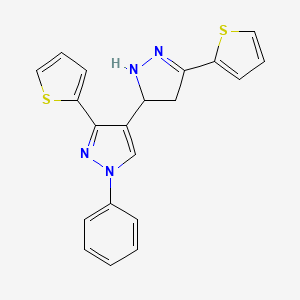
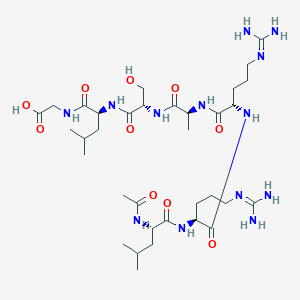
![4-Bromo-N-(4-bromophenyl)-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}aniline](/img/structure/B12607633.png)

![4-{2-[4-(Octyloxy)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzaldehyde](/img/structure/B12607642.png)
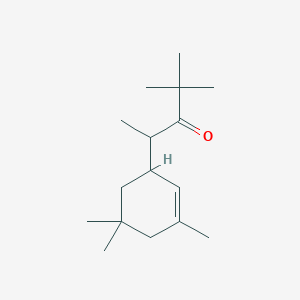
![Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(4-pyridinyl)-](/img/structure/B12607645.png)

![Benzaldehyde, 2,5-dimethoxy-4-[[(pentafluorophenyl)methyl]thio]-](/img/structure/B12607668.png)
